Atrasentan Hydrochloride

Description

Properties

IUPAC Name |

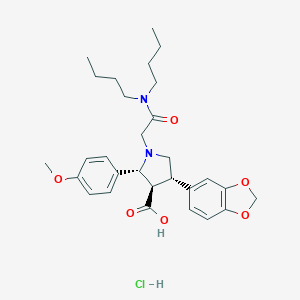

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFUJIFSUKPWCZ-SQMFDTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

173937-91-2 (Parent) | |

| Record name | Atrasentan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20173240 | |

| Record name | Atrasentan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195733-43-8 | |

| Record name | Atrasentan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrasentan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATRASENTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atrasentan Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrasentan (B1666376) Hydrochloride is a potent and highly selective endothelin A (ETA) receptor antagonist. This document provides an in-depth technical overview of its core mechanism of action, supported by quantitative preclinical and clinical data. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound. The primary therapeutic action of Atrasentan is derived from its competitive antagonism of the ETA receptor, which plays a central role in the pathophysiology of various renal and oncologic diseases. By inhibiting the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, Atrasentan effectively mitigates downstream pathological processes, including vasoconstriction, inflammation, fibrosis, and cellular proliferation.

Introduction to the Endothelin System

The endothelin (ET) system is a critical signaling axis involved in maintaining vascular tone and mediating cellular growth. The primary effector, endothelin-1 (ET-1), is one of the most potent vasoconstrictors known and exerts its effects by binding to two distinct G protein-coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, activation of ETA receptors leads to pronounced vasoconstriction and proliferation.[1][3] In pathological states such as IgA Nephropathy (IgAN) and other chronic kidney diseases, upregulation of ET-1 and activation of the ETA receptor contribute significantly to glomerular hypertension, proteinuria, kidney inflammation, and fibrosis.[4][5]

-

ETB Receptors: Found on endothelial cells, ETB receptor activation mediates the release of vasodilators like nitric oxide and prostacyclin, and also plays a role in clearing circulating ET-1.[1]

The differential roles of these receptors form the rationale for developing selective ETA receptor antagonists like Atrasentan, which aim to block the deleterious effects of ETA activation while preserving the potentially beneficial functions of the ETB receptor.[1]

Core Mechanism of Action of Atrasentan

Atrasentan is a competitive antagonist that binds with high affinity and selectivity to the ETA receptor.[6][7] This specific blockade prevents ET-1 from binding to its ETA target, thereby inhibiting the cascade of intracellular signaling that leads to pathological outcomes.[8] The therapeutic effects observed in clinical trials, particularly the significant reduction in proteinuria in patients with IgAN, are a direct consequence of this targeted molecular intervention.[2][4] By blocking ETA-mediated vasoconstriction of glomerular arterioles, reducing intraglomerular pressure, and exerting direct anti-inflammatory and anti-fibrotic effects on mesangial cells and podocytes, Atrasentan addresses key drivers of kidney disease progression.[3][5]

Signaling Pathway

The following diagram illustrates the simplified endothelin signaling pathway and the precise point of inhibition by Atrasentan.

Quantitative Data

The efficacy and selectivity of Atrasentan have been quantified in both preclinical and clinical studies.

Table 1: Preclinical Receptor Binding Affinity and Selectivity

This table summarizes the in vitro binding characteristics of Atrasentan for human endothelin receptors. The equilibrium dissociation constant (Ki) and IC50 values demonstrate the compound's high affinity for the ETA receptor and its substantial selectivity over the ETB receptor.

| Parameter | ETA Receptor | ETB Receptor | Selectivity (ETB/ETA) | Reference |

| Ki | 0.034 nM | 63.3 nM | >1800-fold | |

| Ki | 0.069 nM (69 pM) | 139 nM | ~2014-fold | [7] |

| Ki | 0.0551 nM | 4.80 nM | ~87-fold | [9] |

| IC50 | 0.055 nM | - | - | [10] |

Note: Variations in reported values can arise from different experimental conditions and assay types.

Table 2: Summary of Key Clinical Trial Efficacy Data

The clinical development of Atrasentan has demonstrated significant efficacy in reducing proteinuria, a key marker of kidney damage and progression risk.

| Trial Name (Phase) | Indication | N | Treatment Arm | Comparator | Primary Endpoint | Result | Reference |

| ALIGN (Phase III) | IgA Nephropathy | 340 | Atrasentan (0.75 mg/day) + Supportive Care | Placebo + Supportive Care | Change in 24h UPCR at 36 weeks | 36.1% reduction vs. Placebo (p<0.0001) | [4] |

| AFFINITY (Phase II) | IgA Nephropathy | 20 | Atrasentan (0.75 mg/day) | Open-Label | Change in 24h UPCR from baseline | 48.3% mean reduction at 12 weeks; 54.7% mean reduction at 24 weeks | [5] |

| SONAR (Phase III) | Diabetic Kidney Disease | 5,117 | Atrasentan (0.75 mg/day) | Placebo | Composite of sustained serum creatinine (B1669602) doubling or kidney failure | Met primary endpoint of kidney protection | [11] |

UPCR: Urine Protein-to-Creatinine Ratio

Experimental Protocols

The characterization of Atrasentan's mechanism of action and clinical utility is based on rigorous experimental methodologies.

In Vitro Protocol: Competitive Radioligand Binding Assay

This protocol provides a representative method for determining the binding affinity (Ki) of Atrasentan for endothelin receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Atrasentan for cloned human ETA and ETB receptors.

-

Materials:

-

Cell membranes from stable cell lines expressing cloned human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Test Compound: Atrasentan Hydrochloride at various concentrations.

-

Assay Buffer (e.g., Tris-HCl with BSA, MgCl2).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [125I]-ET-1 and varying concentrations of the unlabeled competitor, Atrasentan.

-

Equilibrium: The reaction is allowed to reach equilibrium (e.g., incubation for 60-120 minutes at a controlled temperature like 25°C).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester to separate receptor-bound radioligand from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The concentration of Atrasentan that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

-

Clinical Protocol: The ALIGN Phase III Study (NCT04573478)

This protocol outlines the design of the pivotal trial that established the efficacy of Atrasentan in IgA Nephropathy.

-

Objective: To evaluate the efficacy and safety of Atrasentan versus placebo in reducing proteinuria in patients with IgAN at risk of progressive kidney function loss.

-

Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase III clinical trial.

-

Patient Population:

-

Inclusion Criteria: Adults with biopsy-proven IgAN, baseline total proteinuria ≥1 g/day , and an estimated glomerular filtration rate (eGFR) ≥ 30 mL/min/1.73 m².

-

Background Therapy: Patients were required to be on a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.

-

-

Intervention:

-

Experimental Arm: Atrasentan (0.75 mg) administered orally once daily.

-

Control Arm: Matched placebo administered orally once daily.

-

-

Primary Endpoint: Change in 24-hour urine protein-to-creatinine ratio (UPCR) from baseline to the 36-week assessment.

-

Secondary Endpoints: Included evaluating the change in eGFR over the full study duration (136 weeks) to assess long-term effects on kidney function preservation.

Clinical Trial Workflow Diagram

The diagram below illustrates the workflow for the ALIGN Phase III clinical trial.

Conclusion

This compound's mechanism of action is centered on its potent, competitive, and highly selective antagonism of the ETA receptor. This targeted approach effectively inhibits the deleterious signaling pathways driven by ET-1 that contribute to the progression of chronic kidney disease. Extensive preclinical characterization has defined its favorable pharmacological profile, which has been validated in large-scale clinical trials demonstrating significant and clinically meaningful reductions in proteinuria. This body of evidence establishes Atrasentan as a key therapeutic agent for managing proteinuric glomerular diseases like IgA Nephropathy.

References

- 1. benchchem.com [benchchem.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. novartis.com [novartis.com]

- 5. Chinook Therapeutics Presents Updated Data from Atrasentan Phase 2 AFFINITY IgA Nephropathy (IgAN) Patient Cohort, Preclinical Atrasentan Research and Ongoing Clinical Trials at the American Society of Nephrology (ASN) Kidney Week 2022 - BioSpace [biospace.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Clinical Pharmacology of an Atrasentan and Docetaxel Regimen in Men with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. axonmedchem.com [axonmedchem.com]

- 11. atrasentan | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

A Technical Guide to Atrasentan Hydrochloride in IgA Nephropathy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoglobulin A nephropathy (IgAN), the most common primary glomerular disease globally, presents a significant challenge in nephrology.[1] A substantial portion of patients, up to 30%, with persistent proteinuria (≥1 g/day ) progress to kidney failure within a decade.[2] The pathogenesis of IgAN is complex, involving the deposition of IgA immune complexes in the glomeruli, which triggers a cascade of inflammatory and fibrotic processes. A key pathway implicated in this progression is the endothelin system. Endothelin-1 (ET-1), acting through its type A (ETA) receptor, is a potent mediator of vasoconstriction, podocyte damage, proteinuria, inflammation, and fibrosis in the kidneys.[2][3][4][5]

Atrasentan (B1666376) Hydrochloride is a potent, oral, and selective ETA receptor antagonist that has emerged as a targeted therapy for IgAN.[6][7][8][9] Its development represents a significant step forward in managing this disease by directly addressing a key driver of kidney damage. This document provides an in-depth technical overview of Atrasentan, summarizing its mechanism of action, clinical trial data, and experimental protocols to support ongoing research and development efforts. Following a decades-long journey that included pivots from oncology to chronic kidney disease, Atrasentan received FDA accelerated approval in 2025 for treating IgAN.[10]

Mechanism of Action

Atrasentan exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor, which has an 1800-fold greater selectivity for the ETA receptor over the ETB receptor.[3][11] In pathological states like IgAN, elevated levels of ET-1 activate ETA receptors on various kidney cells, including mesangial cells, podocytes, and vascular smooth muscle cells. This activation leads to several deleterious effects:

-

Glomerular Hemodynamics: Causes sustained vasoconstriction of afferent arterioles, leading to glomerular hyperfiltration and hypertension.[3]

-

Podocyte Injury: Directly damages podocytes, the cells crucial for the glomerular filtration barrier, contributing significantly to proteinuria.[3]

-

Inflammation and Fibrosis: Promotes the production of pro-inflammatory and pro-fibrotic cytokines, leading to glomerulosclerosis and tubulointerstitial fibrosis.[2][3][5]

By inhibiting the binding of ET-1 to the ETA receptor, Atrasentan aims to counteract these pathological processes, thereby reducing proteinuria and preserving kidney function.[3][6] Preclinical models have suggested that Atrasentan may effectively reduce inflammation and fibrosis in IgAN.[2]

Clinical Efficacy: The ALIGN Study

The cornerstone of Atrasentan's clinical development in IgAN is the Phase 3 ALIGN trial (NCT04573478), a global, randomized, double-blind, placebo-controlled study.[6][7][8][12][13] The trial's positive interim analysis at 36 weeks formed the basis for its accelerated FDA approval.[7][10][14][15]

Quantitative Data from ALIGN Interim Analysis

The pre-specified 36-week interim analysis demonstrated a statistically significant and clinically meaningful reduction in proteinuria in patients treated with Atrasentan compared to placebo.

| Endpoint | Atrasentan + Supportive Care | Placebo + Supportive Care | Relative Reduction | P-value | Citations |

| Primary Endpoint | |||||

| Change in UPCR at 36 Weeks | -38.1% | -3.1% | 36.1% | <0.0001 | [1][2][12][16][17] |

| Subgroup Analysis | |||||

| Change in UPCR at 36 Weeks (with SGLT2i) | N/A | N/A | 37.4% | N/A | [6][7][8][18] |

UPCR: Urine Protein-to-Creatinine Ratio. Supportive care consisted of a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.

The reduction in proteinuria was observed as early as week 6 and was sustained through the 36-week analysis.[8][18] These effects were consistent across various patient subgroups.[7][8]

Experimental Protocols: ALIGN Study Design

The robust design of the ALIGN trial is critical for interpreting its findings and for designing future studies.

-

Objective : To evaluate the efficacy and safety of Atrasentan in reducing proteinuria and preserving kidney function in patients with IgAN at risk of progressive renal function loss.[19]

-

Study Design : A Phase 3, randomized, double-blind, placebo-controlled, multicenter study. The trial is ongoing to assess the long-term effects on kidney function.[1][6][12][13]

-

Patient Population : The study enrolled approximately 340 patients in the main cohort and an additional 64 patients in an exploratory cohort receiving a stable dose of an SGLT2 inhibitor.[6][16]

-

Intervention :

-

Endpoints :

-

Primary Efficacy Endpoint : Change from baseline in 24-hour Urine Protein-to-Creatinine Ratio (UPCR) at 36 weeks.[7][8][15][16]

-

Key Secondary Endpoint : Change from baseline in eGFR at 136 weeks. The final analysis of this endpoint is expected in 2026 to support traditional FDA approval.[13][16][18]

-

Preclinical Research Synopsis

Prior to human trials, preclinical studies in various animal models of kidney disease provided the foundational rationale for developing Atrasentan.

-

Diabetic Nephropathy Models : In streptozotocin-induced diabetic rats and Dahl salt-sensitive hypertensive rats, Atrasentan significantly attenuated proteinuria and kidney fibrosis.[21] Dose-ranging studies in these models helped identify effective dose levels.[21]

-

Uremic Rat Models : Studies in 5/6 nephrectomized uremic rats showed that while Atrasentan alone did not significantly affect proteinuria in that specific model, it did blunt cardiac cardiomyocyte hypertrophy and perivascular fibrosis, suggesting protective effects beyond proteinuria reduction.[11][22]

-

General Findings : Across multiple preclinical studies, endothelin receptor antagonists have been shown to reduce kidney fibrosis, inflammation, and proteinuria, supporting their therapeutic potential.[3]

These animal studies were instrumental, though some showed variable results on proteinuria, underscoring the critical need for well-controlled clinical trials like ALIGN to confirm efficacy in human disease.[11][22]

Safety and Tolerability Profile

In the ALIGN trial, Atrasentan demonstrated a favorable and manageable safety profile, consistent with previous studies.[1][2][12]

| Adverse Event | Frequency (≥5% in ALIGN) | Key Considerations | Citations |

| Peripheral Edema | ~11.2% (vs 8.2% placebo) | Generally mild; did not lead to treatment discontinuation.[17] A known class effect of endothelin receptor antagonists. | [12][17][18] |

| Anemia | ≥5% | Monitored during clinical trials. | [6][18] |

| Fluid Retention | ~11.2% | Concomitant use with SGLT2 inhibitors may help mitigate this effect.[5] | [1][17] |

| Liver Transaminases | ~2% or greater | Prescribers should obtain liver enzyme tests prior to and during treatment as clinically indicated.[6][8][18] | [6][8][18] |

Importantly, no treatment-related serious adverse events were observed in the interim analysis, and the rates of discontinuation due to adverse events were low and similar between the Atrasentan and placebo groups.[12][15] The therapy does not have a Risk Evaluation and Mitigation Strategy (REMS) requirement.[18][23]

Conclusion and Future Directions

Atrasentan Hydrochloride is the first selective endothelin A receptor antagonist approved to reduce proteinuria in patients with IgA nephropathy.[6][18][23] The robust, statistically significant reduction in proteinuria demonstrated in the Phase 3 ALIGN trial provides a strong rationale for its use as a foundational therapy, which can be added to standard-of-care RAS inhibition.[2]

For the research and drug development community, Atrasentan represents a successful application of a targeted therapeutic strategy based on the underlying pathophysiology of kidney disease. The key future milestone is the final data from the ALIGN trial, expected in 2026, which will evaluate the long-term effect of Atrasentan on eGFR decline.[1][18] This data will be crucial for confirming that the observed reduction in the surrogate marker of proteinuria translates into long-term preservation of kidney function, potentially solidifying Atrasentan's role in transforming the management of IgA nephropathy.

References

- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 2. novartis.com [novartis.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. ajmc.com [ajmc.com]

- 7. checkrare.com [checkrare.com]

- 8. checkrare.com [checkrare.com]

- 9. Abbott Announces Positive Results from Phase 2 Study of Low Dose Atrasentan for Treatment of Diabetic Kidney Disease [prnewswire.com]

- 10. trial.medpath.com [trial.medpath.com]

- 11. karger.com [karger.com]

- 12. Atrasentan shows positive interim results in IgA nephropathy: ALIGN phase 3 trial - Medical Conferences [conferences.medicom-publishers.com]

- 13. Novartis’ atrasentan shows superiority in Phase III IgAN trial [clinicaltrialsarena.com]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. hcplive.com [hcplive.com]

- 16. docwirenews.com [docwirenews.com]

- 17. Atrasentan Reduces Proteinuria in IgA Nephropathy Patients in New Trial Findings - Be part of the knowledge - ReachMD [reachmd.com]

- 18. medpagetoday.com [medpagetoday.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Atrasentan for IgA Nephropathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 21. Endothelin A Receptor Antagonist, Atrasentan, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. hcplive.com [hcplive.com]

Atrasentan Hydrochloride in Diabetic Kidney Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic kidney disease (DKD) is a leading cause of end-stage renal disease worldwide.[1] The pathogenesis of DKD is complex, involving hemodynamic and metabolic factors that lead to progressive renal injury, characterized by albuminuria, glomerulosclerosis, and a decline in glomerular filtration rate (GFR). The endothelin (ET) system, particularly the activation of the endothelin-A (ETA) receptor by endothelin-1 (B181129) (ET-1), has been identified as a key mediator in the progression of DKD.[2][3] ET-1 contributes to vasoconstriction, inflammation, and fibrosis within the kidney.[2] Atrasentan (B1666376) hydrochloride, a selective ETA receptor antagonist, has emerged as a promising therapeutic agent to mitigate these detrimental effects. This technical guide provides an in-depth overview of the preclinical evaluation of atrasentan in various DKD models, focusing on its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action

Atrasentan is a potent and selective antagonist of the endothelin-A (ETA) receptor.[4] In the context of diabetic kidney disease, its primary mechanism involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor on various renal cells, including mesangial cells, podocytes, and vascular smooth muscle cells.[2][5] This blockade counteracts the pathological effects of excessive ET-1 activation, which include vasoconstriction, podocyte injury, mesangial cell proliferation, and the production of pro-inflammatory and pro-fibrotic molecules.[2][5] By inhibiting these pathways, atrasentan helps to reduce proteinuria, prevent glomerulosclerosis, and preserve renal function.[6][7]

Preclinical Efficacy Data

Atrasentan has demonstrated significant efficacy in various preclinical models of diabetic kidney disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of Atrasentan on Renal Function and Blood Pressure in Rodent Models of DKD

| Animal Model | Treatment Group | Dose | Duration | Change in Mean Arterial Pressure (MAP) | Change in Proteinuria/Albuminuria | Change in Glomerular Filtration Rate (GFR) | Reference |

| STZ-induced diabetic Dahl salt-sensitive (SS) rats | Vehicle | - | 6 weeks | +12% | +40% | No significant change | [6] |

| Atrasentan | 5 mg/kg/day | 6 weeks | No significant change | Decreased by 40% | No significant change | [6] | |

| db/db mice | Vehicle | - | 8 weeks | - | - | - | [8] |

| Atrasentan | - | 8 weeks | - | Ameliorated | No significant improvement | [8] | |

| Dahl salt-sensitive (DSS) rats on high salt diet | Vehicle | - | 6 weeks | Significantly increased | Significantly increased | - | [7] |

| Atrasentan (moderate dose) | - | 6 weeks | No significant reduction | Significantly attenuated | - | [7] |

Table 2: Histological and Molecular Effects of Atrasentan in Rodent Models of DKD

| Animal Model | Treatment Group | Key Histological Findings | Key Molecular Findings | Reference |

| STZ-induced diabetic Dahl salt-sensitive (SS) rats | Vehicle | Increased glomerulosclerosis and renal fibrosis | - | [6] |

| Atrasentan | Significantly reduced glomerulosclerosis and renal fibrosis | - | [6] | |

| db/db mice | Vehicle | Glomerulosclerosis and podocyte injury | - | [8] |

| Atrasentan | Ameliorated glomerulosclerosis and podocyte injury | - | [8] | |

| Dahl salt-sensitive (DSS) rats on high salt diet | Vehicle | Glomerular injury | - | [7] |

| Atrasentan (moderate dose) | Significantly attenuated glomerular injury | - | [7] | |

| High glucose-treated podocytes | High Glucose | Increased apoptosis, inhibited autophagy | Increased miR-21, decreased FOXO1 | |

| Atrasentan + High Glucose | Inhibited apoptosis, improved autophagy | Decreased miR-21, increased FOXO1 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of atrasentan.

Animal Models of Diabetic Kidney Disease

a. Streptozotocin (STZ)-Induced Diabetic Rat Model (Type 1 Diabetes Model)

-

Animals: Male Sprague-Dawley or Dahl Salt-Sensitive rats (8-10 weeks old).

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (40-70 mg/kg) dissolved in 0.9% sodium chloride.[9][10] Blood glucose levels are monitored, and only animals with levels ≥ 15 mM are considered diabetic.[9]

-

Treatment: Atrasentan is administered, for example, at a dose of 5 mg/kg/day in drinking water for a specified duration (e.g., 6 weeks).[6]

b. db/db Mouse Model (Type 2 Diabetes Model)

-

Animals: Male db/db mice, which have a genetic mutation in the leptin receptor, leading to obesity, insulin (B600854) resistance, and hyperglycemia.

-

Treatment: Atrasentan can be administered in drinking water or via oral gavage for a specified period (e.g., 8 weeks).[3]

c. Dahl Salt-Sensitive (DSS) Rat Model

-

Animals: Male Dahl salt-sensitive rats (6 weeks old).

-

Induction of Hypertension and Renal Injury: Rats are fed a high-salt diet (e.g., 8% NaCl) for a specified duration (e.g., 6 weeks) to induce hypertension and renal damage.[7]

-

Treatment: Atrasentan is administered in drinking water at various doses (e.g., low, moderate, high).[7]

Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)

-

Urine Collection: Spot urine samples are collected from mice, for example, by placing them in a specialized cage for a short period.[9]

-

Albumin Measurement: Urinary albumin concentration is determined using an ELISA kit (e.g., Albuwell M kit) following the manufacturer's instructions. This typically involves a competitive ELISA where the color intensity is inversely proportional to the albumin concentration.

-

Creatinine (B1669602) Measurement: Urinary creatinine concentration is measured using a colorimetric assay, often based on the alkaline picrate (B76445) method.[9] The absorbance is read before and after the addition of an acid solution to correct for interfering substances.

-

Calculation: The UACR is calculated by dividing the albumin concentration (in µg or mg) by the creatinine concentration (in mg).

Assessment of Glomerular Filtration Rate (GFR)

-

Method: GFR is commonly measured by the clearance of an exogenous filtration marker like FITC-sinistrin or inulin.[8][11]

-

Procedure (FITC-sinistrin):

-

A miniature device (e.g., NIC-kidney) is used for transdermal measurement of FITC-sinistrin clearance.[8]

-

FITC-sinistrin is administered subcutaneously.

-

The device's optical component excites the FITC-sinistrin transcutaneously and detects the emitted signal over time.[8]

-

The GFR is calculated from the clearance curve.

-

-

Procedure (FITC-inulin):

-

Anesthetized rats are surgically prepared with catheters in the femoral artery, femoral vein, and bladder.[11]

-

A bolus of FITC-inulin is administered, followed by a constant infusion.[11]

-

Timed urine and blood samples are collected.

-

The concentration of FITC-inulin in plasma and urine is measured using a fluorometer.

-

GFR is calculated using the formula: GFR = (Urine [inulin] x Urine flow rate) / Plasma [inulin].[11]

-

Histological Analysis of Glomerulosclerosis

-

Tissue Preparation: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections (e.g., 5 µm) are cut for staining.[6]

-

Periodic Acid-Schiff (PAS) Staining:

-

Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.[12][13]

-

Immerse slides in 0.5% periodic acid solution for 5 minutes.[12][14]

-

Immerse slides in Schiff's reagent for 15 minutes.[14]

-

Wash in running tap water for 5 minutes.[14]

-

Counterstain with hematoxylin (B73222) for 90 seconds.[14]

-

Rinse, dehydrate, clear, and mount.[14]

-

-

Semi-Quantitative Scoring of Glomerulosclerosis:

-

A blinded observer grades at least 50 glomeruli per animal on a scale of 0 to 4.[8]

-

Grade 0: Normal glomerulus.

-

Grade 1: Mesangial expansion involving <25% of the glomerulus.

-

Grade 2: Sclerosis involving 26-50% of the glomerulus.

-

Grade 3: Sclerosis involving 51-75% of the glomerulus.

-

Grade 4: Sclerosis involving >75% of the glomerulus.[8]

-

The scores for all glomeruli are averaged to obtain a glomerulosclerosis index for each animal.[8]

-

Western Blotting for Podocyte Injury Markers (Nephrin and WT1)

-

Protein Extraction: Kidney cortex or isolated glomeruli are homogenized in lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 10-20 µg) are separated on an SDS-polyacrylamide gel.

-

Proteins are transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

Rabbit anti-Nephrin

-

Rabbit anti-WT1 (e.g., clone C19)[15]

-

Mouse anti-β-actin (as a loading control)

-

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Densitometry: The band intensities are quantified using image analysis software and normalized to the loading control.

Conclusion

Preclinical studies in various diabetic kidney disease models provide compelling evidence for the therapeutic potential of atrasentan hydrochloride. By selectively blocking the ETA receptor, atrasentan effectively reduces albuminuria, ameliorates glomerulosclerosis, and mitigates podocyte injury. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the mechanisms of action and efficacy of atrasentan and other endothelin receptor antagonists in the context of diabetic nephropathy. These findings from robust preclinical models have paved the way for successful clinical trials, highlighting the importance of this therapeutic strategy in addressing the significant unmet need in the management of diabetic kidney disease.

References

- 1. gpnotebook.com [gpnotebook.com]

- 2. scholar.unair.ac.id [scholar.unair.ac.id]

- 3. ahajournals.org [ahajournals.org]

- 4. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histological analysis and assessment of glomerular injury. [bio-protocol.org]

- 7. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Longitudinal Changes in Measured Glomerular Filtration Rate, Renal Fibrosis and Biomarkers in a Rat Model of Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. karger.com [karger.com]

- 11. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Renal PAS Methenamine Staining Protocol - IHC WORLD [ihcworld.com]

- 13. PAS Staining of Fresh Frozen or Paraffin Embedded Human Kidney Tissue [protocols.io]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. academic.oup.com [academic.oup.com]

A Technical Guide to Atrasentan Hydrochloride and the Endothelin-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan (B1666376) hydrochloride is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a key component of the endothelin-1 (B181129) (ET-1) signaling pathway.[1] The ET-1 pathway is critically involved in vasoconstriction, cell proliferation, inflammation, and fibrosis.[2][3] Dysregulation of this pathway is implicated in the pathophysiology of various diseases, including chronic kidney disease (CKD), particularly IgA nephropathy (IgAN) and diabetic nephropathy, as well as several types of cancer.[3][4] This technical guide provides an in-depth overview of the ET-1 signaling pathway, the mechanism of action of Atrasentan, its pharmacological properties, and detailed experimental protocols for its characterization.

The Endothelin-1 Signaling Pathway

Endothelin-1 is the most potent endogenous vasoconstrictor known and exerts its biological effects by binding to two distinct G protein-coupled receptors: the ETA and ETB receptors.[5]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, activation of ETA receptors by ET-1 leads to potent and sustained vasoconstriction. This is mediated through the Gαq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to smooth muscle contraction. Furthermore, ETA receptor activation stimulates mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, promoting cell proliferation and hypertrophy.

-

ETB Receptors: These receptors are found on both endothelial cells and smooth muscle cells. On endothelial cells, ETB receptor activation mediates the release of vasodilators, namely nitric oxide (NO) and prostacyclin, which counterbalance the vasoconstrictive effects of ETA receptor activation. ETB receptors on endothelial cells also play a crucial role in clearing circulating ET-1. Conversely, ETB receptors on smooth muscle cells, similar to ETA receptors, mediate vasoconstriction.

The balance between ETA and ETB receptor signaling is crucial for maintaining vascular homeostasis. In pathological states, an upregulation of ETA receptor expression and/or increased ET-1 production can shift this balance towards vasoconstriction, inflammation, and tissue remodeling.

Atrasentan Hydrochloride: A Selective ETA Receptor Antagonist

Atrasentan is a non-peptide, orally bioavailable, and highly selective antagonist of the ETA receptor.[6] By competitively binding to the ETA receptor, Atrasentan prevents the binding of ET-1 and subsequently blocks its downstream signaling cascades. This inhibitory action leads to vasodilation, and antiproliferative, anti-inflammatory, and antifibrotic effects. The high selectivity of Atrasentan for the ETA receptor over the ETB receptor is a key characteristic, as it is hypothesized to preserve the beneficial effects of ETB-mediated vasodilation and ET-1 clearance.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity and Selectivity of Atrasentan

| Parameter | Receptor | Value | Species | Reference |

| Ki | ETA | 0.0551 nM | Human | [7] |

| Ki | ETB | 4.80 nM | Human | [7] |

| Selectivity Ratio (ETB Ki / ETA Ki) | ETA vs. ETB | ~87 | Human | [7] |

| Selectivity Fold | ETA vs. ETB | ~1800-fold | Not Specified | [1][6] |

Note: Selectivity can be expressed as a ratio of Ki values or as a fold difference. Both are presented here as found in the literature.

Table 2: Pharmacokinetics of Atrasentan in Humans (Single Oral Dose)

| Parameter | 1 mg Dose | 10 mg Dose | 23.25 mg Dose | 139.5 mg Dose | Reference |

| Tmax (hours) | ~1.5 | ~1.5 | ~1.5 | ~1.5 | [4] |

| Terminal Half-life (hours) | 20-25 | 20-25 | 20-25 | 20-25 | [4] |

| Apparent Oral Clearance (L/h) | 21-27 | 21-27 | 21-27 | 12 | [4] |

| Apparent Volume of Distribution (L/kg) | ~6 | ~6 | ~6 | ~6 | [4] |

Table 3: Clinical Efficacy of Atrasentan in IgA Nephropathy (ALIGN Study - Interim Analysis)

| Parameter | Atrasentan (0.75 mg/day) | Placebo | P-value | Reference |

| Mean Reduction in Urine Protein-to-Creatinine Ratio (UPCR) at 36 Weeks | 36.1% | Not Reported | <0.0001 | |

| Difference in UPCR Reduction vs. Placebo | 36.1 percentage points | - | <0.001 |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Atrasentan and other endothelin receptor antagonists are provided below.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the ETA and ETB receptors.

a. Materials:

-

Cell membranes prepared from cells recombinantly expressing human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Non-labeled ET-1 (for determining non-specific binding).

-

Test compound (Atrasentan) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

b. Protocol:

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-ET-1, and 150 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of non-labeled ET-1 (e.g., 1 µM), 50 µL of [¹²⁵I]-ET-1, and 150 µL of cell membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of Atrasentan, 50 µL of [¹²⁵I]-ET-1, and 150 µL of cell membrane suspension.

-

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of Atrasentan to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Atrasentan that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Pressor Response to ET-1

This assay evaluates the in vivo efficacy of an ETA receptor antagonist in blocking the vasoconstrictor effect of ET-1.

a. Materials:

-

Anesthetized, catheterized rats (e.g., Sprague-Dawley).

-

Endothelin-1 (ET-1) solution.

-

Test compound (Atrasentan) or vehicle.

-

Blood pressure transducer and recording system.

b. Protocol:

-

Anesthetize the rats and insert catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).

-

Allow the animals to stabilize.

-

Administer a bolus intravenous (i.v.) injection of Atrasentan or vehicle.

-

After a predetermined time (e.g., 15 minutes), administer a bolus i.v. injection of ET-1.

-

Continuously record the mean arterial pressure (MAP) before and after ET-1 administration.

-

Repeat the procedure with different doses of Atrasentan to determine a dose-response relationship.

c. Data Analysis:

-

Calculate the change in MAP from baseline in response to ET-1 in both vehicle- and Atrasentan-treated groups.

-

Express the inhibition of the ET-1 pressor response by Atrasentan as a percentage of the response in the vehicle-treated group.

-

Determine the dose of Atrasentan that produces a 50% inhibition (ID₅₀) of the ET-1-induced pressor response.

Inhibition of ET-1-Induced Vasoconstriction in Isolated Arteries

This ex vivo assay assesses the ability of an antagonist to block ET-1-induced contraction of vascular smooth muscle.

a. Materials:

-

Isolated arterial rings (e.g., rat aorta or mesenteric artery).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).

-

Endothelin-1 (ET-1) solution.

-

Test compound (Atrasentan) or vehicle.

-

Potassium chloride (KCl) solution (for assessing vessel viability).

b. Protocol:

-

Dissect the arteries and cut them into rings of 2-3 mm in length.

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).

-

Assess the viability of the rings by contracting them with a high concentration of KCl.

-

Wash the rings and allow them to return to baseline tension.

-

Incubate the rings with Atrasentan or vehicle for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.

-

Record the contractile force at each concentration.

c. Data Analysis:

-

Express the contractile response to ET-1 as a percentage of the maximum contraction induced by KCl.

-

Plot the concentration-response curves for ET-1 in the presence and absence of different concentrations of Atrasentan.

-

Determine the EC₅₀ of ET-1 in each condition.

-

Calculate the pA₂ value for Atrasentan, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Visualizations

Signaling Pathway Diagram

Caption: ET-1 signaling pathway and Atrasentan's mechanism.

Experimental Workflow Diagram

Caption: Workflow for characterizing an ETA receptor antagonist.

Conclusion

This compound is a highly selective ETA receptor antagonist with a well-characterized pharmacological profile. Its ability to potently and selectively block the vasoconstrictive and proliferative effects of endothelin-1 has been demonstrated in a range of preclinical and clinical studies. The significant reduction in proteinuria observed in patients with IgA nephropathy highlights its therapeutic potential in chronic kidney diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on endothelin receptor antagonists and related signaling pathways. Further research into the long-term efficacy and safety of Atrasentan is ongoing and will continue to delineate its role in the management of diseases driven by the endothelin-1 pathway.

References

- 1. Atrasentan: targeting the endothelin axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. novartis.com [novartis.com]

- 3. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Endothelin Axis with Atrasentan, in combination with IFN-alpha, in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of selective endothelin ET(A) receptor antagonists on endothelin-1-induced potentiation of cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Individual Atrasentan Exposure is Associated With Long‐term Kidney and Heart Failure Outcomes in Patients With Type 2 Diabetes and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining the optimal dose of atrasentan by evaluating the exposure‐response relationships of albuminuria and bodyweight - PMC [pmc.ncbi.nlm.nih.gov]

Atrasentan Hydrochloride: A Technical Guide on its Effects on Podocyte Biology

Executive Summary

Podocytes are highly specialized epithelial cells that are a critical component of the glomerular filtration barrier. Their injury and loss are central to the pathogenesis of proteinuric kidney diseases, including diabetic kidney disease (DKD) and IgA nephropathy (IgAN). Endothelin-1 (ET-1), acting through its type A receptor (ETA), has been identified as a key mediator of podocyte damage. Atrasentan (B1666376) hydrochloride is a potent and highly selective ETA receptor antagonist that has demonstrated significant nephroprotective effects in both preclinical models and clinical trials. This technical guide provides an in-depth review of the molecular mechanisms through which atrasentan impacts podocyte biology, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Atrasentan's Mechanism of Action in Podocytes

Atrasentan exerts its protective effects on podocytes primarily by blocking the signaling cascade initiated by the binding of ET-1 to the ETA receptor. This intervention mitigates a range of downstream pathological events, from direct cellular injury to the modulation of intracellular signaling pathways that govern apoptosis and autophagy.

Selective Antagonism of the Endothelin-A (ETA) Receptor

ET-1 is a potent vasoconstrictor that, when produced in excess within the kidney, contributes to hyperfiltration, inflammation, fibrosis, and direct podocyte injury.[1][2][3] The activation of the ETA receptor on podocytes and mesangial cells is a primary driver of this pathology, leading to cellular dysfunction, proteinuria, and glomerulosclerosis.[2][4] Atrasentan is a highly selective ETA receptor antagonist, with an 1800-fold greater selectivity for the ETA receptor over the ETB receptor.[1][4] This high selectivity is thought to be advantageous, as it targets the pathogenic effects of ET-1 while potentially avoiding adverse effects associated with ETB receptor blockade.[4]

Modulation of the miR-21/FOXO1 Signaling Axis

In the context of diabetic nephropathy, high glucose conditions induce podocyte injury. Atrasentan has been shown to alleviate this damage by modulating a specific microRNA signaling pathway.[5] In high glucose-treated podocytes, atrasentan downregulates the expression of microRNA-21 (miR-21).[5] MiR-21 directly targets and inhibits the Forkhead box O1 (FOXO1) protein.[5] By reducing miR-21 levels, atrasentan effectively increases the expression of FOXO1.[5] Elevated FOXO1, in turn, suppresses apoptosis and promotes protective autophagy, thereby enhancing podocyte survival and function under hyperglycemic stress.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Addition of Atrasentan to Renin-Angiotensin System Blockade Reduces Albuminuria in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atrasentan alleviates high glucose-induced podocyte injury by the microRNA-21/forkhead box O1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Atrasentan Hydrochloride: A Selective Endothelin-A Receptor Antagonist and its Role in Modulating Mesangial Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mesangial cell proliferation is a hallmark of progressive glomerular diseases, contributing significantly to glomerulosclerosis and the decline of renal function. Endothelin-1 (B181129) (ET-1), acting through its type A receptor (ETA), has been identified as a potent mitogen for mesangial cells. Atrasentan hydrochloride, a highly selective ETA receptor antagonist, has emerged as a promising therapeutic agent. This technical guide delineates the molecular mechanisms by which this compound inhibits mesangial cell proliferation, focusing on key signaling pathways, quantitative in vitro and in vivo data, and detailed experimental protocols.

Introduction

Glomerular mesangial cells are specialized pericytes within the renal glomerulus that provide structural support, regulate glomerular filtration, and participate in immune responses. In pathological conditions such as diabetic nephropathy and IgA nephropathy, mesangial cells undergo excessive proliferation and extracellular matrix (ECM) deposition, leading to glomerular scarring and loss of renal function.[1] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is overexpressed in these disease states and plays a pivotal role in driving mesangial cell proliferation.[2]

This compound is a selective antagonist of the endothelin-A (ETA) receptor, demonstrating a high affinity and specificity for this receptor subtype over the endothelin-B (ETB) receptor. By blocking the binding of ET-1 to its ETA receptor on mesangial cells, Atrasentan effectively mitigates the downstream signaling cascades that promote cellular proliferation. This document provides a comprehensive overview of the current understanding of Atrasentan's role in this process, intended to support further research and drug development efforts in the field of nephrology.

Mechanism of Action: Inhibition of Pro-proliferative Signaling Pathways

Atrasentan's primary mechanism in curbing mesangial cell proliferation lies in its ability to block the activation of the ETA receptor by ET-1. This blockade disrupts several key downstream signaling pathways implicated in cell growth and division.

The MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central signaling route for ET-1-induced mesangial cell proliferation.[3][4]

-

Activation: Upon binding of ET-1 to the ETA receptor, a conformational change activates associated G-proteins (primarily Gq/11). This initiates a signaling cascade that leads to the activation of Ras, which in turn activates Raf (a MAP Kinase Kinase Kinase). Raf then phosphorylates and activates MEK (a MAP Kinase Kinase), which subsequently phosphorylates and activates ERK1/2.

-

Downstream Effects: Activated (phosphorylated) ERK1/2 translocates to the nucleus, where it phosphorylates various transcription factors, such as activator protein-1 (AP-1).[3] This leads to the upregulation of genes crucial for cell cycle progression and proliferation, including cyclins and cyclin-dependent kinases.[2]

-

Atrasentan's Intervention: By preventing the initial binding of ET-1 to the ETA receptor, Atrasentan effectively blocks the entire MAPK/ERK signaling cascade, thereby inhibiting the expression of pro-proliferative genes.[2] Studies have shown that Atrasentan prevents the pathogenic transcriptional changes induced by ET-1 in human renal mesangial cells (HRMCs).[5]

dot

Caption: Atrasentan blocks the ET-1/ETA receptor-mediated MAPK/ERK signaling pathway.

The RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway has also been implicated in ET-1-induced mesangial cell proliferation and extracellular matrix accumulation.[5]

-

Activation: Activation of the ETA receptor can also lead to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

-

Downstream Effects: The RhoA/ROCK pathway is involved in cytoskeleton reorganization, cell adhesion, and cell cycle progression. Its activation contributes to the proliferative and fibrotic phenotype of mesangial cells.[5]

-

Atrasentan's Intervention: By blocking the ETA receptor, Atrasentan is presumed to inhibit the activation of the RhoA/ROCK pathway, although direct evidence for Atrasentan's effect on this specific pathway in mesangial cells is an area for further investigation.

dot

Caption: Postulated inhibition of the ET-1-mediated RhoA/ROCK pathway by Atrasentan.

Crosstalk with TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a key cytokine in the pathogenesis of renal fibrosis and has a complex, context-dependent role in mesangial cell proliferation.[6][7] There is significant crosstalk between the ET-1 and TGF-β signaling pathways.

-

ET-1 Induced TGF-β1 Production: Studies have shown that ET-1, acting through the ETA receptor, can induce the production of TGF-β1 in renal cells.[8] This suggests that Atrasentan may indirectly modulate TGF-β signaling by reducing its production.

-

Synergistic Effects: ET-1 can enhance the pro-fibrotic effects of TGF-β, and both can contribute to mesangial cell pathology.[9] The interplay between these pathways is an active area of research.

Quantitative Data on Atrasentan's Efficacy

In Vitro Studies

| Parameter | Cell Type | Stimulus | Atrasentan Concentration | Result | Reference |

| IC50 for Proliferation Inhibition | Human Renal Mesangial Cells (HRMC) | Endothelin-1 (ET-1) | 0.6 - 50 nM | Concentration-dependent inhibition of ET-1 induced proliferation. | [5] |

| IC50 for IL-6 Secretion Inhibition | Human Renal Mesangial Cells (HRMC) | Endothelin-1 (ET-1) | 0.6 - 50 nM | Concentration-dependent inhibition of ET-1 induced IL-6 secretion. | [5] |

| Inhibition of Proliferation | Human Renal Mesangial Cells (HRMC) | IgA-containing immune complexes from IgAN patients | 1 µM | 57 ± 6% reduction in hyperproliferation. | [5][10] |

In Vivo and Clinical Studies

| Study Type | Model/Patient Population | Atrasentan Dosage | Key Findings Related to Mesangial Injury and Proliferation | Reference |

| Preclinical (Animal Model) | Rat model of mesangioproliferative glomerulonephritis | 10 mg/kg, twice daily | Significantly attenuated mesangial hypercellularity and matrix expansion. Downregulated intra-renal proliferative, inflammatory, and fibrotic transcriptional networks. | [5] |

| Phase 3 Clinical Trial (ALIGN) | Patients with IgA Nephropathy | 0.75 mg, once daily | 36.1% reduction in proteinuria at 36 weeks compared to placebo, suggesting attenuation of glomerular injury. | [3][11] |

| Phase 3 Clinical Trial (SONAR) | Patients with Type 2 Diabetic Nephropathy | 0.75 mg, once daily | Reduced the relative risk of the primary kidney outcome (doubling of serum creatinine (B1669602) or end-stage renal disease). | [2][12] |

Experimental Protocols

Mesangial Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines the general steps for assessing mesangial cell proliferation using the Bromodeoxyuridine (BrdU) incorporation method.

dot

Caption: Workflow for a BrdU-based mesangial cell proliferation assay.

Methodology:

-

Cell Culture and Treatment:

-

Primary human or rat mesangial cells are seeded in 96-well plates and cultured under standard conditions.[5]

-

Cells are typically serum-starved for 24 hours to synchronize their cell cycles.

-

Following starvation, cells are treated with the desired stimulus (e.g., ET-1, IgA immune complexes) in the presence or absence of varying concentrations of this compound for up to 72 hours.[5]

-

-

BrdU Labeling:

-

Immunodetection:

-

The cells are fixed (e.g., with 3.7% formaldehyde) and permeabilized (e.g., with Triton X-100).[13]

-

The DNA is denatured using hydrochloric acid (e.g., 2N HCl) to expose the incorporated BrdU.[13][14]

-

Cells are then incubated with a primary antibody specific for BrdU.

-

A fluorescently labeled secondary antibody is used for detection.

-

The proliferation rate is quantified by measuring the fluorescence intensity using a microplate reader or by imaging.

-

Western Blot Analysis of ERK Phosphorylation

This protocol describes the general steps for detecting the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

dot

Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.

Methodology:

-

Sample Preparation:

-

Mesangial cells are cultured and treated with ET-1 and/or Atrasentan as described above.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]

-

-

Immunodetection:

-

The membrane is blocked with a solution such as 5% bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that specifically recognizes phosphorylated ERK1/2 (p-ERK).[15]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.[15] The ratio of p-ERK to total ERK is then calculated to determine the level of ERK activation.

-

Conclusion

This compound effectively inhibits mesangial cell proliferation by selectively blocking the endothelin-A receptor, thereby disrupting key pro-proliferative signaling pathways, most notably the MAPK/ERK cascade. In vitro and in vivo data consistently demonstrate its potential to attenuate mesangial cell activation and reduce the hallmarks of glomerular injury. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced mechanisms of Atrasentan and to explore its full therapeutic potential in the management of progressive renal diseases characterized by mesangial cell proliferation. Future research should continue to unravel the complex interplay between the endothelin system and other fibrotic and inflammatory pathways to optimize the clinical application of ETA receptor antagonists.

References

- 1. Effects of specific endothelin-1 receptor antagonists on proliferation and fibronectin production of glomerular mesangial cells stimulated with Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of Atrasentan on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Endothelin receptor-A mediates degradation of the glomerular endothelial surface layer via pathologic crosstalk between activated podocytes and glomerular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and Safety of Atrasentan in Patients With Cardiovascular Risk and Early Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trial.medpath.com [trial.medpath.com]

- 9. researchgate.net [researchgate.net]

- 10. novartis.com [novartis.com]

- 11. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase I dose-escalation study of the safety and pharmacokinetics of atrasentan: an endothelin receptor antagonist for refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Atrasentan Hydrochloride: A Comprehensive Technical Guide on Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile of Atrasentan Hydrochloride, a potent and highly selective endothelin A (ETA) receptor antagonist. This document consolidates key quantitative data, details the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Selectivity

This compound is characterized by its high-affinity binding to the endothelin A (ETA) receptor and marked selectivity over the endothelin B (ETB) receptor. This specific binding profile is fundamental to its mechanism of action, which involves the inhibition of the physiological effects mediated by the activation of the ETA receptor by endothelin-1 (B181129) (ET-1). These effects include vasoconstriction and cell proliferation.[1]

The binding affinity of Atrasentan is typically quantified by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 1: Endothelin Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |

| Endothelin A (ETA) | Atrasentan | Radioligand Binding | Human (native) | 0.0551 | - | [2] |

| Endothelin A (ETA) | Atrasentan | Radioligand Binding | - | 0.034 | - | [3][4] |

| Endothelin B (ETB) | Atrasentan | Radioligand Binding | Human (native) | 4.80 | - | [2] |

| Endothelin B (ETB) | Atrasentan | Radioligand Binding | - | 63.3 | - | [3] |

Note: Ki (Inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of antagonist potency. Lower values indicate higher potency.

The selectivity of Atrasentan for the ETA receptor over the ETB receptor is a critical attribute, contributing to its therapeutic profile. This selectivity is often expressed as a ratio of the Ki or IC50 values for the ETB receptor versus the ETA receptor.

Table 2: Selectivity Profile of this compound

| Parameter | Value | Reference |

| Selectivity Ratio (ETB Ki / ETA Ki) | >1800-fold | [3][5][6] |

| Selectivity Ratio (ETB Ki / ETA Ki) | 87-fold (native human receptors) | [2] |

| Selectivity Ratio (ETA:ETB blockade) | 1200:1 | [6] |

Note: A higher selectivity ratio indicates a greater preference for the ETA receptor.

While highly selective for the ETA receptor, a comprehensive evaluation of a drug candidate's safety profile includes screening for off-target interactions. In vitro studies have characterized Atrasentan's interactions with various cytochrome P450 (CYP) enzymes and drug transporters.

Table 3: Off-Target Interaction Profile of this compound (In Vitro)

| Target | Interaction | Clinical Significance | Reference |

| CYP3A | Substrate, weak inhibitor, and inducer | Potential for drug-drug interactions with strong CYP3A inducers or inhibitors. Not expected to cause clinically significant interactions with CYP3A in the liver. | [3] |

| CYP2B6 | Weak inhibitor and inducer | Not expected to cause clinically significant interactions. | [3] |

| CYP2C8 | Weak inhibitor | Not expected to cause clinically significant interactions. | [3] |

| CYP2C9 | Weak inhibitor | Not expected to cause clinically significant interactions. | [3] |

| P-glycoprotein (P-gp) | Substrate and weak inhibitor | Not expected to cause clinically significant interactions. | [3] |

| OATP1B1/1B3 | Substrate and weak inhibitor | Not expected to cause clinically significant interactions. | [3] |

Experimental Protocols

The determination of binding affinity and selectivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for key assays used in the characterization of endothelin receptor antagonists like Atrasentan.

Radioligand Binding Assay for Endothelin Receptors (Competitive Inhibition)

This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Materials:

-

Membrane Preparation: Cell membranes from a cell line recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).[7]

-

Radioligand: A high-affinity radiolabeled ligand for the endothelin receptor, such as [¹²⁵I]ET-1.[7]

-

Unlabeled Ligands:

-

Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂), and a protein carrier (e.g., BSA) to prevent non-specific binding to tubes.[8]

-

Wash Buffer: Ice-cold buffer to remove unbound radioligand.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8][9]

-

Detection System: A scintillation counter to measure radioactivity.[7]

2. Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in a cold lysis buffer.[8]

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.[8]

-

Pellet the membranes from the supernatant by high-speed centrifugation.[8]

-

Wash the membrane pellet with fresh buffer and re-centrifuge.[8]

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.[7]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add the membrane preparation, a fixed concentration of the radioligand, and assay buffer.[10]

-

Non-specific Binding (NSB): Add the membrane preparation, the radioligand, and a high concentration of an unlabeled reference antagonist.[10]

-

Competitive Binding: Add the membrane preparation, the radioligand, and varying concentrations of the test compound.[8]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

Separation of Bound and Free Ligand:

-

Detection:

3. Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.[7]

-

Plot the specific binding as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Bioassay: Calcium Mobilization

Functional assays are essential to confirm that the binding of an antagonist translates into a biological effect. Since ETA receptors are Gq-coupled G protein-coupled receptors (GPCRs), their activation leads to an increase in intracellular calcium. A calcium mobilization assay can measure the ability of an antagonist to block this effect.

1. Principle: Activation of Gq-coupled receptors, such as the ETA receptor, stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators. An antagonist will inhibit the agonist-induced increase in intracellular Ca²⁺.

2. Materials:

-

Cell Line: A cell line stably expressing the human ETA receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive Fluorescent Dye: A cell-permeant dye such as Fluo-4 AM or Fura-2 AM.

-

Agonist: Endothelin-1 (ET-1).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).

3. Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading:

-

Remove the cell culture medium.

-

Add the assay buffer containing the calcium-sensitive fluorescent dye and an anion-exchange inhibitor (e.g., probenecid, to prevent dye leakage).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

-

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of the test compound (Atrasentan) to the wells and incubate for a period to allow for receptor binding.

-

Add a fixed concentration of the agonist (ET-1) to stimulate the receptor.

-

Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

4. Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the agonist-induced response as a function of the antagonist (Atrasentan) concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the characterization of this compound.

Caption: Endothelin signaling pathway and the inhibitory action of Atrasentan.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. novartis.com [novartis.com]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. The Endothelin Antagonist Atrasentan Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atrasentan, an endothelin-receptor antagonist for refractory adenocarcinomas: safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pardon Our Interruption [medcommshydhosting.com]

- 10. benchchem.com [benchchem.com]

Preclinical Pharmacology of Atrasentan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of Atrasentan (B1666376) Hydrochloride, a potent and selective endothelin A (ETA) receptor antagonist. Atrasentan has been investigated for its therapeutic potential in various conditions, including chronic kidney disease and certain types of cancer.[1][2] This document details its mechanism of action, receptor binding affinity, selectivity, and key findings from in vitro and in vivo preclinical studies.

Mechanism of Action

Atrasentan is a selective antagonist of the endothelin type A (ETA) receptor.[3] The endothelin (ET) system, particularly endothelin-1 (B181129) (ET-1), is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of several diseases.[1][4] ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB.[4] The activation of ETA receptors, predominantly found on smooth muscle cells, leads to vasoconstriction and cellular proliferation.[4] In contrast, ETB receptors, located on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[4] In pathological states, the overexpression of ET-1 can contribute to vasoconstriction, inflammation, and fibrosis.[1] Atrasentan selectively blocks the ETA receptor, thereby mitigating the detrimental effects of ET-1.[1][5] Preclinical models suggest that this targeted blockade may reduce inflammation and fibrosis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data on the preclinical pharmacology of Atrasentan.

Table 1: Receptor Binding Affinity and Selectivity

| Compound | Target Receptor | Ki (nM) | Selectivity (ETA vs. ETB) | Reference |

| Atrasentan | Human ETA | 0.034 | >1800-fold | [3][8] |